molecular formula C7H6BrN3S B7632804 1-[(5-Bromothiophen-2-yl)methyl]triazole

1-[(5-Bromothiophen-2-yl)methyl]triazole

Cat. No.: B7632804
M. Wt: 244.11 g/mol
InChI Key: GPKVHUSNEHRSRS-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]triazole is a versatile chemical scaffold incorporating both bromothiophene and triazole heterocycles, designed for research and development applications. This compound serves as a critical synthetic intermediate or precursor in medicinal chemistry, particularly in the construction of more complex molecules for biological screening. Compounds featuring a bromothiophene unit linked to a triazole ring have demonstrated significant potential in scientific research. Recent studies highlight that such thiophene-linked 1,2,4-triazole hybrids exhibit marked antimicrobial activity against Gram-positive bacteria and the Gram-negative Escherichia coli , as well as potent anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines . The bromine atom on the thiophene ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. The mechanism of action for bioactive compounds in this class is attributed to high-affinity interactions with biological targets such as DNA gyrase (for antibacterial activity) and cyclin-dependent kinase 2 (CDK2 for anticancer activity) . This product is intended for research purposes as a building block in drug discovery, chemical biology, and materials science. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c8-7-2-1-6(12-7)5-11-4-3-9-10-11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKVHUSNEHRSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that derivatives of 1,2,4-triazoles, including those with thiophene substitutions, demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds derived from 1-[(5-Bromothiophen-2-yl)methyl]triazole have enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.5 µg/mL
This compoundE. coli2 µg/mL
CiprofloxacinS. aureus2 µg/mL
CiprofloxacinE. coli4 µg/mL

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-710
This compoundPC-315
DoxorubicinMCF-70.5
DoxorubicinPC-30.8

Fungicidal Properties

Triazoles are widely recognized for their fungicidal properties. Research has indicated that derivatives of triazoles can effectively combat fungal pathogens in crops, enhancing agricultural productivity. The incorporation of the bromothiophene moiety improves the efficacy against various fungal strains .

Table 3: Fungicidal Efficacy Against Fungal Strains

CompoundFungal StrainEC50 (µg/mL)
This compoundFusarium oxysporum20
This compoundAspergillus niger15
Commercial Fungicide (Azoxystrobin)Fusarium oxysporum25

Polymer Chemistry

Triazoles serve as valuable building blocks in polymer chemistry due to their ability to form stable linkages and enhance the properties of polymers. The incorporation of triazole units can improve thermal stability and mechanical strength of polymer matrices .

Comparison with Similar Compounds

Physicochemical Properties

Spectroscopic and analytical data from analogous compounds provide insights:

Property 1-[(5-Bromothiophen-2-yl)methyl]triazole (Inferred) 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide () 6k ()
IR (C-Br stretch) ~530–560 cm⁻¹ Not reported 533 cm⁻¹
¹H-NMR (Aromatic protons) δ 6.8–8.0 (thiophene and triazole) δ 6.99–8.00 (Ar-H) δ 6.99–8.00 (Ar-H)
Molecular Weight ~257–259 g/mol 464 g/mol (M+1) 464 g/mol
Melting Point Not reported Not reported 1595 cm⁻¹ (C=N)
  • IR Spectroscopy : Bromine substituents exhibit characteristic C-Br stretches near 530–560 cm⁻¹, as seen in .
  • ¹H-NMR : Aromatic protons in thiophene and triazole rings resonate between δ 6.8–8.0, consistent with and .

Regioselectivity and Electronic Effects

highlights that electron-withdrawing groups (e.g., bromine) on alkynes or azides influence triazole ring regioselectivity during synthesis. For example, methyl propiolate reacts with azides to yield 4-substituted triazoles predominantly. This suggests that the bromothiophene group in the target compound may direct regioselective triazole formation, impacting its reactivity and bioactivity.

Preparation Methods

Reaction Mechanism and Conditions

The sodium salt of 1,2,4-triazole reacts with 5-bromothiophen-2-ylmethyl bromide in dimethylformamide (DMF) at 10–15°C. The use of a triazole salt suppresses competing nucleophilic pathways, directing substitution to the N1 position of the triazole. After stirring for 2 hours, the mixture is quenched with water, extracted with dichloromethane, and crystallized from diisopropyl ether. This approach minimizes the formation of the undesired 1,3,4-triazole isomer, which typically arises in non-polar solvents or at higher temperatures.

Key Advantages and Limitations

  • Yield : While exact yields for the target compound are unspecified, analogous reactions achieve ~70–85% efficiency after crystallization.

  • Scalability : The absence of chromatographic purification makes this method industrially viable.

  • Challenges : Synthesis of the 5-bromothiophen-2-ylmethyl bromide precursor requires additional steps, such as bromination of 5-methylthiophene-2-carbonitrile or thiophene methanol derivatives.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables the synthesis of 1,2,3-triazole derivatives via cycloaddition between terminal alkynes and azides. For 1-[(5-Bromothiophen-2-yl)methyl]triazole, this method involves designing a bromothiophene-containing alkyne.

Synthetic Pathway

  • Alkyne Preparation : Propargyl-(5-bromothiophen-2-yl)methane is synthesized via Sonogashira coupling or alkylation of 5-bromothiophene-2-carbaldehyde with propargyl bromide.

  • Cycloaddition : The alkyne reacts with an azide (e.g., benzyl azide) in the presence of CuI (10 mol%) and ascorbic acid in DMF/H₂O (8:2) at room temperature. The reaction proceeds regioselectively to form the 1,4-disubstituted triazole.

Performance Metrics

  • Yield : Copper-catalyzed reactions typically achieve 80–95% yields for analogous triazoles.

  • Regioselectivity : Exclusive formation of the 1,4-isomer is observed due to copper’s templating effect.

  • Scope : Adaptable to diverse azides, enabling structural diversification.

Cyclization of Thiophene Carbothioamides

A less direct route involves the cyclization of 5-bromothiophene-2-carbothioamides to form triazole-3-thiones, followed by desulfurization.

Stepwise Synthesis

  • Carbothioamide Formation : 5-Bromothiophene-2-carbohydrazide reacts with aryl isothiocyanates in ethanol, yielding thiosemicarbazides.

  • Cyclization : Heating the intermediate in aqueous NaOH induces ring closure to form 4-aryl-5-(5-bromothiophen-2-yl)-1,2,4-triazole-3-thiones.

  • Desulfurization : Treatment with Raney nickel or H₂O₂ converts the thione to the parent triazole.

Efficiency and Challenges

  • Yield : Cyclization steps yield 65–80% of triazole-3-thiones, but desulfurization reduces overall efficiency to ~50%.

  • Utility : Primarily suited for generating triazole-3-thione libraries rather than the target compound.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Regioselectivity
AlkylationTriazole salt, BromothiopheneDMF, 10–15°C~70–85%High (N1 preference)
CuAACAlkyne, AzideCuI, DMF/H₂O, RT80–95%Exclusive 1,4
CyclizationCarbothioamideNaOH, heat~50%Moderate

Key Considerations :

  • Scalability : Alkylation and CuAAC are preferable for large-scale synthesis due to minimal purification steps.

  • Functional Group Tolerance : CuAAC accommodates diverse azides and alkynes, enabling modular synthesis.

  • Byproducts : Alkylation may require rigorous precursor synthesis, while cyclization introduces desulfurization bottlenecks.

Experimental Insights and Optimization

Alkylation Protocol (Adapted from )

  • Dissolve sodium 1,2,4-triazolide (98 g) in DMF (100 mL) at 25–30°C.

  • Add 5-bromothiophen-2-ylmethyl bromide (100 g) in DMF (250 mL) dropwise at 10°C.

  • Stir for 2 hours, quench with water (800 mL), and extract with dichloromethane.

  • Crystallize from diisopropyl ether to isolate the product.

CuAAC Protocol (Adapted from )

  • Combine propargyl-(5-bromothiophen-2-yl)methane (1.0 eq), benzyl azide (1.2 eq), CuI (10 mol%), and ascorbic acid (20 mol%) in DMF/H₂O (8:2).

  • Stir at room temperature for 12 hours.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(5-Bromothiophen-2-yl)methyl]triazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, analogous triazole derivatives are synthesized using NaBH4 reduction in ethanol under reflux, followed by recrystallization to ensure purity . Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at 80–100°C), and catalysts (e.g., Cu(I) for click chemistry). Reaction progress should be monitored via TLC, and purity confirmed via melting point analysis and NMR spectroscopy .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : 1H^1H- and 13C^{13}C-NMR confirm the triazole and thiophene moieties, with bromine-induced deshielding observed in aromatic protons. IR identifies C-Br (550–600 cm1^{-1}) and triazole C-N (1350–1450 cm1^{-1}) stretches .
  • X-ray Crystallography : SHELX and ORTEP-III are used to resolve crystal structures. For example, orthorhombic systems (space group P212121P2_12_12_1) with unit-cell parameters a=11.3476A˚,b=14.0549A˚,c=15.954A˚a = 11.3476 \, \text{Å}, b = 14.0549 \, \text{Å}, c = 15.954 \, \text{Å} are common for brominated triazoles .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., Mr=573.49M_r = 573.49 for similar brominated analogs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the bromine atom with chlorine or methyl groups to modulate electronic effects (e.g., increased lipophilacy for membrane penetration) .
  • Hybridization : Integrate thiazole or benzimidazole moieties (e.g., as in ) to enhance antimicrobial activity. Docking studies (e.g., AutoDock Vina) can predict binding modes to target enzymes like bacterial dihydrofolate reductase .
  • Data-Driven SAR : Use multivariate analysis to correlate substituent electronegativity (Hammett constants) with IC50_{50} values in cytotoxicity assays .

Q. How can computational tools resolve contradictions in reported reactivity or bioactivity data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites, explaining divergent reactivity in brominated triazoles .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) to rationalize conflicting inhibition data. For example, ’s thiazolo-triazolone derivatives show variable binding due to conformational flexibility .
  • Statistical Validation : Apply principal component analysis (PCA) to experimental datasets (e.g., IC50_{50}, logP) to identify outliers or confounding variables .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Screening : Use high-throughput crystallization trials (e.g., vapor diffusion in ethanol/water mixtures) to obtain single crystals. reports successful crystallization in orthorhombic systems via slow evaporation .
  • Intermolecular Interactions : C-H···π and π-π stacking (as shown in ) stabilize crystal packing. Disorder in the bromothiophene ring can be resolved using SHELXL refinement with twin-law corrections .
  • Temperature Control : Cooling to 100 K during data collection minimizes thermal motion artifacts in X-ray diffraction .

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